molecular formula C16H18N2O2 B4944151 N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea

N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea

Cat. No.: B4944151
M. Wt: 270.33 g/mol
InChI Key: WDEWWOBLQRIAGO-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-7-9-14(10-8-12)18-16(19)17-11-13-5-3-4-6-15(13)20-2/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEWWOBLQRIAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea typically involves the reaction of 2-methoxybenzylamine with 4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

2-methoxybenzylamine+4-methylphenyl isocyanateN-(2-methoxybenzyl)-N’-(4-methylphenyl)urea\text{2-methoxybenzylamine} + \text{4-methylphenyl isocyanate} \rightarrow \text{N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea} 2-methoxybenzylamine+4-methylphenyl isocyanate→N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea

Industrial Production Methods

On an industrial scale, the production of N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the urea moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl and methylphenyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-N’-(4-chlorophenyl)urea
  • N-(2-methoxybenzyl)-N’-(4-nitrophenyl)urea
  • N-(2-methoxybenzyl)-N’-(4-fluorophenyl)urea

Uniqueness

N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as solubility and melting point, as well as its interactions with biological targets.

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